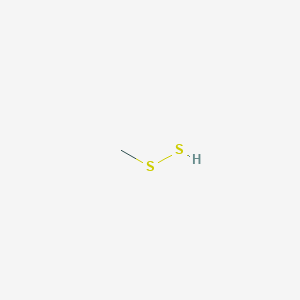
Methyl hydrodisulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl hydrodisulfide, also known as methyl hydrogen disulfide, is an organic compound with the molecular formula CH₄S₂. It is characterized by the presence of a disulfide bond (S-S) between two sulfur atoms, with one sulfur atom bonded to a methyl group (CH₃) and the other to a hydrogen atom (H). This compound is known for its distinctive odor and is often used in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl hydrodisulfide can be synthesized through several methods. One common approach involves the reaction of methanethiol (CH₃SH) with sulfur or sulfur-containing compounds under controlled conditions. The reaction typically proceeds as follows:
2CH3SH+S→CH3SSH+H2S
Industrial Production Methods: In industrial settings, this compound is produced by the controlled oxidation of methanethiol. This process involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or oxygen (O₂) in the presence of catalysts to facilitate the formation of the disulfide bond .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl hydrodisulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methyl sulfonic acid (CH₃SO₃H) using strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: It can be reduced to methanethiol (CH₃SH) using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, aryl halides
Major Products Formed:
Oxidation: Methyl sulfonic acid (CH₃SO₃H)
Reduction: Methanethiol (CH₃SH)
Substitution: Various alkyl or aryl disulfides
Applications De Recherche Scientifique
Methyl hydrodisulfide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: It is studied for its role in biological systems, particularly in the metabolism of sulfur-containing amino acids.
Industry: It is used in the production of rubber, plastics, and other materials where sulfur compounds are required
Mécanisme D'action
The mechanism of action of methyl hydrodisulfide involves the formation and cleavage of the disulfide bond (S-S). This bond is crucial in various biochemical processes, including the stabilization of protein structures and the regulation of redox reactions. The compound can interact with thiol groups (-SH) in proteins, leading to the formation of mixed disulfides and influencing protein function and activity .
Comparaison Avec Des Composés Similaires
Methyl hydrodisulfide can be compared with other sulfur-containing compounds, such as:
Methanethiol (CH₃SH): A simple thiol with a single sulfur atom bonded to a methyl group.
Dimethyl disulfide (CH₃SSCH₃): A disulfide with two methyl groups bonded to the sulfur atoms.
Hydrogen sulfide (H₂S): A simple sulfide with two hydrogen atoms bonded to a sulfur atom.
Uniqueness: this compound is unique due to its specific structure, which includes both a methyl group and a hydrogen atom bonded to the disulfide bond. This structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
29245-72-5 |
|---|---|
Formule moléculaire |
CH4S2 |
Poids moléculaire |
80.18 g/mol |
Nom IUPAC |
disulfanylmethane |
InChI |
InChI=1S/CH4S2/c1-3-2/h2H,1H3 |
Clé InChI |
KFLNNVFDKSNGBW-UHFFFAOYSA-N |
SMILES canonique |
CSS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,5,6,9,10,11,12,12b-octol, 2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4a,8,13,13-tetramethyl-, 4,5,6,9,12b-pentaacetate 10-benzoate, (2aR,4S,4aS,5R,6R,9R,10S,11S,12S,12aR,12bS)-](/img/structure/B12436100.png)
![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro(1-methyl-1H-imidazole-kN3)-, (SP-4-1)-](/img/structure/B12436108.png)

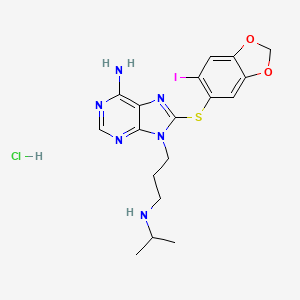

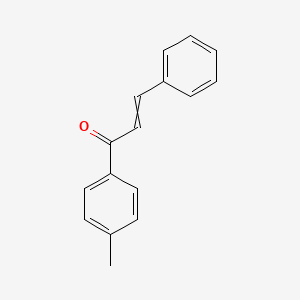
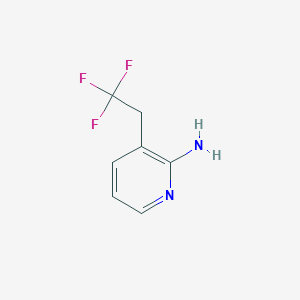
![3-[4-(Tert-butoxy)phenyl]prop-2-enoic acid](/img/structure/B12436146.png)
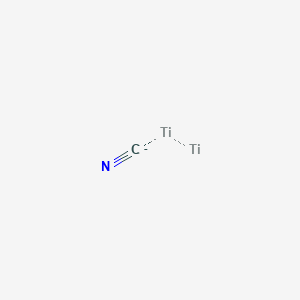
![3-[(2-Amino-4-methylpentanamido)methyl]-5-methylhexanoic acid hydrochloride](/img/structure/B12436169.png)
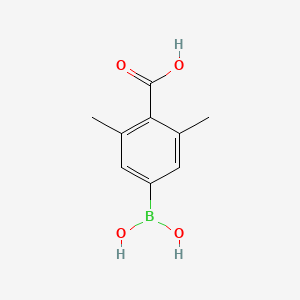
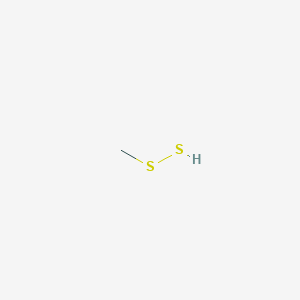
![3-(4-Chloro-3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12436207.png)
![methyl (4aR,7S)-7-(acetyloxy)-5-(benzoyloxy)-4a-hydroxy-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12436208.png)
